![molecular formula C20H21N5O3 B2673870 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380081-19-4](/img/structure/B2673870.png)
6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of pyridazinone, which is known for its pharmacological properties. The synthesis method, mechanism of action, and biochemical and physiological effects of 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one have been extensively studied, and
作用機序
The mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of various protein kinases, including AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one have been extensively studied. This compound has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also induces apoptosis in cancer cells and inhibits angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
実験室実験の利点と制限
The advantages of using 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. However, its limitations include its low solubility in water and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for research on 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one. These include:
1. Studying its potential use in combination with other anticancer drugs to enhance their efficacy.
2. Investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3. Developing more efficient and cost-effective methods for its synthesis and purification.
4. Studying its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route.
5. Investigating its potential use as a diagnostic tool for cancer detection and monitoring.
Conclusion:
In conclusion, 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one is a chemical compound with significant potential in medicinal chemistry. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has shown promising results in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully explore its potential applications and to develop more efficient methods for its synthesis and purification.
合成法
The synthesis of 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one involves the reaction of 2-(2-bromoacetyl)pyridine with 2-methoxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 1-(2-pyrazol-1-ylpropanoyl)azetidine-3-one in the presence of cesium carbonate and dimethylformamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
The potential applications of 6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one in medicinal chemistry have been extensively studied. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
6-(2-methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14(24-11-5-10-21-24)20(27)23-12-15(13-23)25-19(26)9-8-17(22-25)16-6-3-4-7-18(16)28-2/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGCWSWHKBRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3OC)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
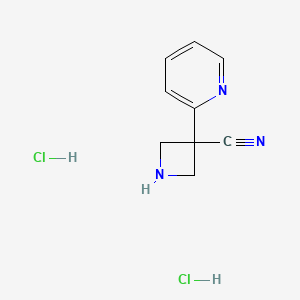

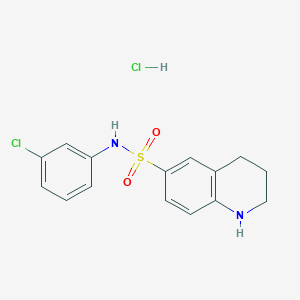
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)
![N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2673799.png)
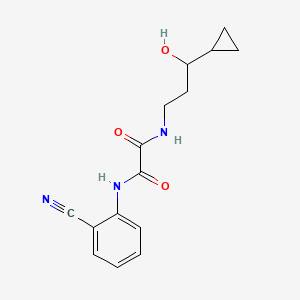
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2673802.png)
![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673805.png)
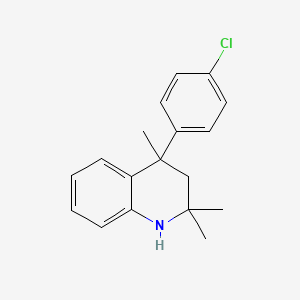
![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)
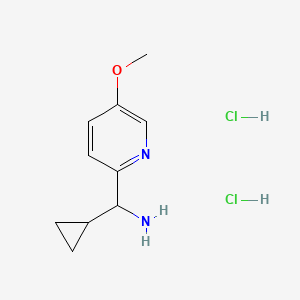
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)